4-Methyl-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
4-Methyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C4H5N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and material science, due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that azoles, a class of compounds to which 1,2,4-triazoles belong, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It’s known that azoles interact with their targets through hydrogen-bonding and dipole interactions . They inhibit the cytochrome P-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway, given the known action of azoles. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to altered membrane properties and functions, ultimately resulting in fungal cell death .
Result of Action
The result of the compound’s action would likely be the disruption of fungal cell membrane integrity and function due to the inhibition of ergosterol biosynthesis. This would lead to fungal cell death . .
Biochemical Analysis
Biochemical Properties
Triazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the triazole derivative.
Cellular Effects
It is known that triazole derivatives can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Triazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 103 °C .
Metabolic Pathways
Triazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that triazole derivatives can interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with formylating agents. For instance, the reaction of 4-methyl-1,2,4-triazole with formic acid or formic anhydride under controlled conditions can yield the desired aldehyde .
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include moderate temperatures and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-Methyl-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting microbial infections.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but contains a thiol group instead of an aldehyde.
1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
4-Methyl-1,2,4-triazole: Lacks the aldehyde functional group.
Uniqueness: 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its analogs.
Properties
IUPAC Name |
4-methyl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-3-5-6-4(7)2-8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHCWSOBIXRMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138624-57-4 |
Source
|
Record name | 4-methyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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